molecular formula C20H15NO3 B2458812 (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 868153-93-9

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2458812
CAS RN: 868153-93-9
M. Wt: 317.344
InChI Key: YZPKNAYHNUIJKL-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide, also known as BFPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BFPE belongs to the class of chalcones and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide is not fully understood. However, studies have suggested that (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide exerts its anti-inflammatory, antioxidant, and anticancer activities through various pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been found to have various biochemical and physiological effects. (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been found to decrease the levels of pro-inflammatory cytokines and enzymes, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and cyclooxygenase-2. (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has several advantages for lab experiments, including its easy synthesis and availability. (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has also been found to have low toxicity and high stability. However, (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has some limitations, including its low solubility in water and its instability under acidic conditions.

Future Directions

For research on (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide include studying its effects on other diseases, such as diabetes and neurodegenerative diseases, and developing new formulations to improve its solubility and stability.

Synthesis Methods

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been synthesized using different methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between 2-benzoylbenzaldehyde and furan-2-carbaldehyde in the presence of a base, resulting in the formation of (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide. The aldol condensation reaction involves the reaction between 2-benzoylbenzaldehyde and furan-2-carbaldehyde in the presence of a base and a catalyst, resulting in the formation of (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2-bromo-2'-benzoylbiphenyl and furan-2-boronic acid in the presence of a catalyst, resulting in the formation of (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide.

Scientific Research Applications

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and cyclooxygenase-2. (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has also been found to scavenge free radicals and protect against oxidative stress. In addition, (E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(13-12-16-9-6-14-24-16)21-18-11-5-4-10-17(18)20(23)15-7-2-1-3-8-15/h1-14H,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKNAYHNUIJKL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide

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